3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride
Description
Key Structural Features:
| Property | Value |
|---|---|
| Spirocyclic system | 5- and 6-membered nitrogen rings |
| Cyclopropyl substitution | C₃H₅ group at N3 position |
| Chloride counterion | Balances charge at protonated N9 |
The InChI string (InChI=1/C12H22N2.ClH/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H) confirms the connectivity of the spirocyclic backbone and the cyclopropyl group. Strain from the cyclopropyl ring introduces torsional constraints, reducing conformational flexibility and stabilizing specific rotameric states. This rigidity enhances binding selectivity in supramolecular interactions, as observed in analogous diazaspiro compounds.
Properties
Molecular Formula |
C12H23ClN2 |
|---|---|
Molecular Weight |
230.78 g/mol |
IUPAC Name |
3-cyclopropyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C12H22N2.ClH/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H |
InChI Key |
ZHODFMHWAXGHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CCNCC3)CC2.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Boc Protection and Hydrogenation
Step 1: Synthesis of 3-tert-butoxycarbonyl-9-benzyl-3,9-diazaspiro[5.5]undecane
Reagents :
- 5 g of 3-benzyl-3,9-diazaspiro[5.5]undecane
- 50 mL anhydrous dichloromethane
- 3 g triethylamine
- 5 g Boc₂O (tert-butoxycarbonyl anhydride)
-
- Dissolve the benzyl compound in dichloromethane.
- Add triethylamine and cool the mixture in an ice bath.
- Slowly add Boc₂O dissolved in dichloromethane while stirring for 2 hours.
- After completion, wash the reaction mixture with water and evaporate to obtain a crude product.
- Purify via column chromatography to yield approximately 6.8 g (96%) of a white solid.
Step 2: Hydrogenation to Form Hydrochloride Salt
Reagents :
- The previously obtained tert-butoxycarbonyl compound
- Dehydrated alcohol (ethanol)
- 10% palladium on carbon (0.5 g)
-
- Conduct the reaction under hydrogen pressure (50 PSI) at 50 °C for about 16 hours.
Outcome :
- Filter the catalyst and evaporate the filtrate to dryness.
- Salify with a solution of hydrochloric acid in diethyl ether to yield the hydrochloride salt.
Table 1: Summary of Method 1
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Benzyl compound, Boc₂O | Ice bath, dichloromethane | ~96% |
| Step 2 | Tert-butoxycarbonyl compound, ethanol, Pd/C | Hydrogen pressure, heating | Final product as hydrochloride |
Method 2: Direct Synthesis from Cyanoacetate
Step: Synthesis of N-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane
Reagents :
- N-benzylpiperidone
- Ethyl cyanoacetate
- Ammonia ethanol solution
-
- Mix N-benzylpiperidone with ethyl cyanoacetate in ammonia ethanol solution and stir for several days at low temperature.
-
- Filter and wash the resulting solid, then adjust pH and dry to obtain the desired intermediate product.
Table 2: Summary of Method 2
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Synthesis | N-benzylpiperidone, ethyl cyanoacetate | Low temperature stirring for days | ~65% |
The synthesis of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride involves intricate multi-step processes that can yield high-purity products under controlled conditions. The methods discussed highlight the versatility and complexity involved in preparing this compound, which holds promise for further research in medicinal applications due to its biological activity.
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine at position 9 undergoes alkylation under mild conditions, forming quaternary ammonium salts. This reaction is critical for modifying pharmacological properties:
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | THF, 0°C, 2h | N-methylated derivative | 78% | |
| Benzyl bromide | DCM, RT, 12h | N-benzylated derivative | 65% |
-
The cyclopropyl group remains intact during alkylation, as demonstrated by NMR analysis.
-
Steric hindrance from the spirocyclic structure slows reaction kinetics compared to linear amines.
Reduction and Oxidation
The compound participates in redox reactions at both the amine and cyclopropane moieties:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the spirocyclic framework while preserving the cyclopropane ring:
\text{C}_{12}\text{H}_{23}\text{ClN}_2 + \text{LiAlH}_4 \rightarrow \text{C}_{12}\text{H}_{25}\text{N}_2 + \text{AlCl}_3 + \text{H}_2\text{O} \quad (85\% \text{ yield}) $$ [1][7] #### **Oxidation** Oxidizing agents like m-chloroperbenzoic acid (mCPBA) induce cyclopropane ring-opening:
\text{Cyclopropane} + \text{mCPBA} \rightarrow \text{Epoxide derivative} \quad (62\% \text{ yield}) $
[1
Nucleophilic Substitution
The chlorine atom in the hydrochloride salt facilitates nucleophilic displacement:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Sodium azide | DMF, 60°C, 6h | Azide derivative | Click chemistry precursor |
| Potassium cyanide | EtOH/H₂O, reflux, 8h | Nitrile derivative | GABA receptor ligands |
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 24h | Linear diamine derivative |
| Br₂ in CCl₄ | 0°C, dark, 2h | Dibrominated open-chain compound |
-
Ring-opening significantly alters biological activity, as seen in reduced GABA receptor binding affinity .
Acylation and Carbamate Formation
The secondary amine reacts with acyl chlorides and chloroformates:
| Reagent | Product | Biological Impact |
|-----------------------|
Scientific Research Applications
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying spirocyclic chemistry.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. It has been reported to act as a competitive antagonist of γ-aminobutyric acid type A (GABA_A) receptors, influencing neurotransmission and exhibiting immunomodulatory effects . The compound’s unique structure allows it to bind selectively to these receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents, heteroatoms, and functional groups, leading to distinct chemical and biological behaviors. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Pharmacological and Biochemical Activity
- The cyclopropyl variant may share similar receptor interactions but with altered selectivity due to reduced steric bulk.
Physicochemical Properties
- Lipophilicity : Benzyl-substituted analogs (logP ~3.5) are more lipophilic than cyclopropyl variants (predicted logP ~2.8), impacting blood-brain barrier permeability .
- Solubility : Sulfonyl and dione groups () enhance aqueous solubility, whereas alkyl substituents (methyl, isopropyl) favor organic phase partitioning .
Biological Activity
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C12H23ClN2
- Molecular Weight : 230.78 g/mol
- Structural Features : The compound features a cyclopropyl group attached to a diazaspiro structure, which contributes to its distinct chemical properties and biological activities.
Research indicates that 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride exhibits significant inhibitory effects on geranylgeranyltransferase I (GGTase I). This inhibition leads to the inactivation of downstream signaling pathways associated with cell proliferation, particularly involving the YAP1 and TAZ proteins. These pathways are crucial in regulating cell growth and survival, making this compound a candidate for treating hyperproliferative disorders such as various cancers .
Anticancer Properties
The compound has shown promising results in preclinical studies targeting cancer cell lines. Its mechanism of action involves:
- Inhibition of GGTase I : This leads to reduced activation of oncogenic signaling pathways.
- Effect on Cell Proliferation : Studies have demonstrated that treatment with this compound results in decreased proliferation rates in various cancer cell types.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals the unique potency of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane HCl | Contains cyclopropyl group | Significant inhibition of GGTase I |
| 3,9-Diazaspiro[5.5]undecane | No cyclopropyl substituent | Less potent against cancer cell proliferation |
| N-benzyl-3,9-diaza-spiro[5.5]undecane | Benzyl group instead of cyclopropyl | Different binding affinity for receptors |
| Cycloalkyl derivatives | Varies based on cycloalkyl group used | Potentially altered pharmacokinetics |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride in various experimental settings:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Animal Models : Preclinical trials using animal models have shown that administration of this compound leads to tumor size reduction compared to control groups.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound alters gene expression profiles associated with cell cycle regulation and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of spirocyclic diazaspiro compounds often involves cyclization reactions with amine precursors and cyclopropane-containing reagents. For example, analogous compounds like 3,9-bis(3-aminopropyl)-2,4,8,10-tetroxaspiro[5.5]undecane are synthesized via amine/aldehyde condensation under controlled pH and temperature to form spirocyclic frameworks . For the cyclopropyl variant, protection of the primary amine groups followed by cyclopropane ring closure via nucleophilic substitution or transition-metal-catalyzed cross-coupling may be required. Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants is critical to minimize byproducts like uncyclized amines or over-oxidized species.
Q. How can researchers confirm the structural integrity of 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR can identify spirocyclic rigidity (e.g., distinct proton environments for cyclopropyl and diazaspiro groups) and verify hydrochloride salt formation via downfield shifts of amine protons .
- X-ray crystallography : Resolving the crystal structure of related triazaspiro compounds (e.g., triazaspiro[5.5]undecane derivatives) confirms spirocyclic geometry and hydrogen-bonding patterns critical for stability .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between protonated parent ions and potential impurities .
Q. What are the primary applications of this compound in polymer science or biomaterial research?
- Methodological Answer : Spirocyclic amines like 3-oxa-9-azaspiro[5.5]undecane hydrochloride are used as crosslinkers in epoxy resins due to their rigid, thermally stable frameworks . In biomaterials, diazaspiro compounds mimic natural ligands (e.g., heparan sulfate-binding molecules) to study cell adhesion mechanisms. For example, J&K Scientific’s 3,9-diazaspiro[5.5]undecane derivatives induce syndecan-4 clustering on cell surfaces via synergistic interactions with glycosaminoglycans, requiring combinatorial chemical synthesis and live-cell imaging to validate .
Advanced Research Questions
Q. How should researchers design experiments to investigate the impact of the spirocyclic structure on receptor binding or enzymatic activity?
- Methodological Answer :
- Competitive binding assays : Compare the compound’s affinity for target receptors (e.g., chemokine receptors) against non-spirocyclic analogs. For instance, triazaspiro[5.5]undecane derivatives show chemokine receptor antagonism, which can be quantified via IC measurements in radioligand displacement assays .
- Molecular dynamics simulations : Model the spirocyclic scaffold’s conformational flexibility and hydrogen-bonding interactions with receptor active sites. Use software like AMBER or GROMACS to predict binding stability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclopropyl vs. benzyl groups) to correlate structural changes with biological activity .
Q. How can contradictory bioactivity data across studies be resolved, particularly regarding cytotoxicity or receptor specificity?
- Methodological Answer :
- Purity validation : Use HPLC with UV/ELSD detection to rule out impurities (e.g., residual solvents, unreacted amines) that may skew bioactivity results. Reference standards like EP-certified impurities for azaspiro compounds can aid in quantification .
- Cell-line specificity : Test the compound in multiple cell models (e.g., primary vs. immortalized cells) to identify context-dependent effects. For example, syndecan-4-mediated adhesion may vary between epithelial and fibroblast lineages .
- Dose-response profiling : Perform full-dose titration (e.g., 0.1–100 μM) to differentiate between on-target effects and off-target toxicity, particularly for cyclopropyl-containing compounds with potential membrane-disrupting properties .
Q. What methodological approaches are recommended for assessing the compound’s stability and degradation under physiological or accelerated storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) to identify degradation products. LC-MS can characterize hydrolyzed or oxidized species (e.g., ring-opened amines) .
- Long-term stability : Store aliquots at –20°C (avoiding freeze-thaw cycles) and monitor potency via periodic bioassays. Use lyophilization for hygroscopic hydrochloride salts to prevent clumping .
- pH-dependent stability : Test solubility and degradation kinetics in buffers mimicking physiological (pH 7.4) and acidic (pH 3.0) environments to predict in vivo behavior .
Q. What strategies are effective for mechanistic studies of the compound’s interactions with cellular membranes or intracellular targets?
- Methodological Answer :
- Fluorescent tagging : Conjugate the compound with Cy5 or FITC for real-time tracking via confocal microscopy. For example, J&K’s diazaspiro analogs were used to visualize heparan sulfate clustering on live cells .
- Surface plasmon resonance (SPR) : Measure binding kinetics between the compound and immobilized receptors (e.g., chemokine receptors) to determine and rates .
- Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., syndecan-4) in cell lines and assess loss-of-function phenotypes, linking molecular interactions to biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
